molecular formula C16H11Br2N3O2S B11774911 N-(4-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

N-(4-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B11774911
M. Wt: 469.2 g/mol
InChI Key: FKSIPEOZOJEHNU-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that features a bromophenyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps. One common method includes the reaction of 4-bromophenylamine with 2-bromobenzoyl chloride to form an intermediate, which is then reacted with thiosemicarbazide to form the oxadiazole ring . The final step involves the acylation of the oxadiazole-thio compound with chloroacetic acid to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-(4-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromophenyl groups may enhance the compound’s binding affinity to its targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)-2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
  • N-(4-Chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
  • N-(4-Fluorophenyl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Uniqueness

N-(4-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to the presence of two bromophenyl groups, which may enhance its biological activity and binding affinity compared to similar compounds with different halogen substitutions .

Properties

Molecular Formula

C16H11Br2N3O2S

Molecular Weight

469.2 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H11Br2N3O2S/c17-10-5-7-11(8-6-10)19-14(22)9-24-16-21-20-15(23-16)12-3-1-2-4-13(12)18/h1-8H,9H2,(H,19,22)

InChI Key

FKSIPEOZOJEHNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Br)Br

Origin of Product

United States

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